1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

Catalog No.
S912332
CAS No.
1400287-71-9
M.F
C6H4F2N2
M. Wt
142.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

CAS Number

1400287-71-9

Product Name

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

IUPAC Name

1-(difluoromethyl)-4-ethynylpyrazole

Molecular Formula

C6H4F2N2

Molecular Weight

142.11 g/mol

InChI

InChI=1S/C6H4F2N2/c1-2-5-3-9-10(4-5)6(7)8/h1,3-4,6H

InChI Key

YBGLDCDLIRGZOE-UHFFFAOYSA-N

SMILES

C#CC1=CN(N=C1)C(F)F

Canonical SMILES

C#CC1=CN(N=C1)C(F)F

Late-stage Difluoromethylation

Antifungal Activity

Site-Selective Installation of CF2H onto Large Biomolecules

Mimicking Functional Groups in Biologically Active Molecules

Negative Fluorine Effect

Fluorine in Life and Material Sciences

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a pyrazole ring. Its molecular formula is C₆H₄F₂N₂, with a molecular weight of 142.11 g/mol. The compound features a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

, primarily due to its reactive functional groups. Key reactions include:

  • Difluoromethylation: This involves the introduction of the difluoromethyl group into organic molecules, often utilizing metal-based methods that facilitate the transfer of CF₂H to carbon sites.
  • Cross-Coupling Reactions: 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can participate in cross-coupling reactions, which are essential for constructing complex organic frameworks.
  • Radical Chemistry: The compound can also engage in radical reactions, particularly in the context of electrophilic and nucleophilic substitutions, which are useful for synthesizing various derivatives.

Research indicates that 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole exhibits significant biological activities. Its derivatives have been explored for antimicrobial properties, with studies demonstrating effectiveness against various bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents

The synthesis of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can be achieved through several methods:

  • Heterocyclization: This method involves the reaction of hemiperfluoroenones with methylhydrazine, leading to the formation of fluorinated pyrazoles.
  • Electrophilic Substitution: Utilizing electrophilic reagents allows for the introduction of difluoromethyl groups into existing pyrazole structures.
  • Radical Methods: Radical-mediated approaches can also be employed to synthesize this compound efficiently, particularly when targeting specific carbon sites for functionalization.

1-(Difluoromethyl)-4-ethynyl-1H-pyrazole has diverse applications:

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